molecular formula C16H23NO2 B186086 N-cycloheptyl-4-ethoxybenzamide CAS No. 5571-40-4

N-cycloheptyl-4-ethoxybenzamide

Cat. No. B186086
CAS RN: 5571-40-4
M. Wt: 261.36 g/mol
InChI Key: MHADARQDWUXRAF-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-ethoxybenzamide (CHEB) is a synthetic compound that has been widely used in scientific research due to its various biological activities. CHEB is known to have potent analgesic, anti-inflammatory, and anticonvulsant effects.

Mechanism Of Action

The exact mechanism of action of N-cycloheptyl-4-ethoxybenzamide is not fully understood. However, it is believed that N-cycloheptyl-4-ethoxybenzamide exerts its analgesic effects by inhibiting the activity of voltage-gated sodium channels in sensory neurons. This leads to a reduction in the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. N-cycloheptyl-4-ethoxybenzamide also appears to have an inhibitory effect on the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

N-cycloheptyl-4-ethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. N-cycloheptyl-4-ethoxybenzamide has also been found to reduce the expression of COX-2 in the spinal cord of rats with neuropathic pain. In addition, N-cycloheptyl-4-ethoxybenzamide has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant effects.

Advantages And Limitations For Lab Experiments

N-cycloheptyl-4-ethoxybenzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-cycloheptyl-4-ethoxybenzamide is also stable and has a long shelf life, which makes it suitable for storage and transport. However, one limitation of N-cycloheptyl-4-ethoxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

For the study of N-cycloheptyl-4-ethoxybenzamide include investigating its potential as a treatment for chronic pain in humans and studying its effects on other biological systems.

Synthesis Methods

N-cycloheptyl-4-ethoxybenzamide can be synthesized by the reaction of 4-ethoxybenzoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction takes place under reflux in an anhydrous solvent such as dichloromethane. The product obtained is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-cycloheptyl-4-ethoxybenzamide has been extensively studied for its various biological activities. It has been found to have potent analgesic effects in animal models of neuropathic pain and inflammatory pain. N-cycloheptyl-4-ethoxybenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, N-cycloheptyl-4-ethoxybenzamide has been found to have anticonvulsant effects in animal models of epilepsy.

properties

CAS RN

5571-40-4

Product Name

N-cycloheptyl-4-ethoxybenzamide

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-cycloheptyl-4-ethoxybenzamide

InChI

InChI=1S/C16H23NO2/c1-2-19-15-11-9-13(10-12-15)16(18)17-14-7-5-3-4-6-8-14/h9-12,14H,2-8H2,1H3,(H,17,18)

InChI Key

MHADARQDWUXRAF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCCCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCCCCC2

Origin of Product

United States

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